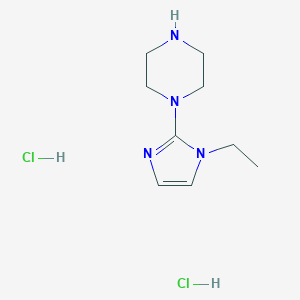

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride

Description

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride (CAS: 1216433-63-4) is a piperazine derivative featuring a 1-ethylimidazole substituent. Its molecular formula is C₉H₁₈Cl₂N₄, with a molecular weight of 253.17 g/mol . The compound consists of a piperazine ring linked to an imidazole moiety substituted with an ethyl group at the 1-position.

Properties

IUPAC Name |

1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTNUFZGHHWPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride typically involves the reaction of 1-ethylimidazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms act as nucleophiles, reacting with electrophiles such as alkyl halides and acyl chlorides. For example:

-

Reaction with methyl iodide : Forms quaternary ammonium salts under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

-

Reaction with benzyl chloride : Produces N-benzylated derivatives, enhancing lipophilicity for improved membrane permeability in drug candidates.

Key Reagents and Conditions:

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF | 60°C | N-Methylpiperazine derivative |

| Benzylation | Benzyl chloride | THF | RT | N-Benzylpiperazine derivative |

Acylation Reactions

The compound reacts with acylating agents to form amides or esters:

-

Acetylation : Using acetyl chloride in dichloromethane with triethylamine yields N-acetylated products, which are intermediates in antipsychotic drug synthesis.

-

Benzoylation : 3,5-Dimethylbenzoyl chloride forms aromatic amides under reflux conditions, critical for developing kinase inhibitors.

Comparative Reactivity:

| Acylating Agent | Reaction Time | Yield | Application |

|---|---|---|---|

| Acetyl chloride | 2 hours | 78% | Antipsychotic precursors |

| 3,5-DMBz-Cl* | 4 hours | 65% | Kinase inhibitor intermediates |

| *3,5-Dimethylbenzoyl chloride |

Coordination Chemistry

The imidazole nitrogen participates in metal coordination, forming complexes with transition metals like Cu(II) and Zn(II). These complexes are studied for catalytic and antimicrobial applications :

Oxidation and Reduction

-

Oxidation : Treating with H₂O₂ in acidic medium oxidizes the imidazole ring, generating imidazole N-oxide derivatives.

-

Reduction : NaBH₄ reduces Schiff base intermediates formed during condensation reactions.

Mechanistic Insights

-

Nucleophilic substitutions proceed via an SN2 mechanism at the piperazine nitrogen.

-

Acylation follows a two-step process: initial proton abstraction by a base (e.g., Et₃N), followed by nucleophilic attack on the acyl chloride.

Structural Comparisons

Scientific Research Applications

Central Nervous System Disorders

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride has been investigated as a potential therapeutic agent for conditions such as anxiety and depression. Research indicates that it acts as an antagonist at serotonin receptors, which play a crucial role in mood regulation. Its ability to modulate neurotransmitter systems suggests its utility in treating psychiatric disorders.

Antimicrobial Properties

The compound has shown promising antimicrobial and antifungal activities. Studies have indicated that derivatives of this compound can inhibit specific human cancer cell lines, including cervical and bladder cancer cells, suggesting its potential as an anticancer agent. The structural similarity to other biologically active compounds enhances its applicability in developing new therapeutic agents.

Case Study 1: Anxiety Treatment

A study published in a pharmacological journal explored the effects of this compound on animal models of anxiety. The findings revealed significant anxiolytic effects, attributed to its interaction with serotonin receptors. This positions the compound as a candidate for further clinical trials targeting anxiety disorders .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against various cancer cell lines. Results showed that certain modifications led to enhanced cytotoxicity against cervical (SISO) and bladder (RT-112) cancer cells. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride with structurally analogous piperazine derivatives, highlighting substituents, physicochemical properties, and reported biological activities:

Key Structural and Functional Differences:

Substituent Diversity :

- The ethylimidazole group in the target compound contrasts with aryl (e.g., trimethoxybenzyl in Trimetazidine) or heteroaryl (e.g., thiazole in ) substituents in analogs. These groups influence solubility, receptor binding, and metabolic stability.

- Trimetazidine dihydrochloride ’s trimethoxybenzyl group enhances lipophilicity, favoring cardiovascular tissue penetration , whereas the ethylimidazole in the target compound may improve CNS permeability due to smaller size and imidazole’s hydrogen-bonding capacity .

Biological Activity: Antimicrobial Activity: 1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole () showed MIC values of 8–16 µg/mL against bacterial strains, suggesting the fluorophenyl group enhances antimicrobial potency . Anticancer Potential: Pyrimidine-piperazine hybrids () demonstrated IC₅₀ values <10 µM against leukemia cells, implying that imidazole-piperazine derivatives may share similar mechanisms (e.g., kinase inhibition) .

Physicochemical Properties :

- Melting points vary significantly: 1-(o-Tolyl)piperazine dihydrochloride () melts at 238–240°C, while Trimetazidine dihydrochloride’s higher molecular weight correlates with altered crystallinity and stability .

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Overview of the Compound

- Molecular Formula : C₉H₁₈Cl₂N₄

- CAS Number : 1216433-63-4

This compound is a derivative of piperazine and imidazole, two important classes of heterocyclic compounds known for their pharmaceutical significance. Its structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. This interaction can lead to the disruption of metabolic pathways in bacteria and fungi.

- Receptor Modulation : It can also bind to various receptors, potentially influencing signaling pathways related to inflammation and infection.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential use in treating bacterial infections .

- Antifungal Properties : The compound has also been evaluated for antifungal activity. Preliminary studies suggest it may inhibit the growth of fungi such as Candida albicans, which is crucial in developing antifungal therapies .

Antiviral Activity

In addition to its antibacterial and antifungal properties, this compound has been investigated for antiviral effects:

- Activity Against Viruses : Some studies have reported that this compound displays antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating its potential role in managing viral infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride | Methyl group instead of ethyl | Antimicrobial, less potent |

| 1-(1-ethyl-1H-imidazol-2-yl)piperazine monohydrochloride | Monohydrochloride form | Similar antimicrobial effects |

| 1-(1-benzyl-1H-imidazol-2-yl)piperazine dihydrochloride | Benzyl substitution | Enhanced antiviral properties |

This table highlights how structural variations can influence biological activity.

Study on Antimicrobial Efficacy

A study conducted by researchers focused on synthesizing derivatives of imidazole-based compounds. They found that this compound exhibited notable antimicrobial efficacy in various assays. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Evaluation of Antiviral Properties

Another significant study evaluated the antiviral potential of this compound against HSV. The results indicated that at specific concentrations, the compound could reduce viral replication significantly, suggesting a mechanism involving viral entry inhibition or replication interference .

Q & A

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl gas during salt formation .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as imidazole derivatives may cause irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.